ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)6(2)9-7(3)11-12-8(9)4/h6H,5H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIILYNFNLSDQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the esterification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid.
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Building Block
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Reagent in Organic Reactions
The compound can act as a reagent in several organic reactions, including:
- Esterification: It can be synthesized through the esterification of 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with ethanol.
- Reduction and Oxidation Reactions: this compound can undergo reduction using lithium aluminum hydride or oxidation using potassium permanganate, allowing for the formation of alcohols or acids respectively .
Antioxidant Activity
Research has indicated that derivatives of this compound may exhibit antioxidant properties. In vitro assays such as DPPH or ABTS can evaluate their radical scavenging ability, providing quantitative data on their efficacy.
Cancer Research
The compound has been investigated for its potential in cancer drug development. Modifications of this compound have been shown to yield novel cytotoxic agents against various cancer cell lines. Studies typically report IC50 values to measure the effectiveness of these compounds.
Pharmacological Potential
The pyrazole ring structure suggests that this compound may interact with specific enzymes and receptors involved in inflammation and cancer pathways. This interaction could lead to the development of new therapeutic agents targeting these diseases .
Agrochemicals
This compound may also find applications in the agricultural sector as an intermediate in the synthesis of agrochemicals. Its unique properties could enhance the effectiveness of pesticides or herbicides developed from its derivatives.
Pharmaceuticals
In the pharmaceutical industry, this compound is being explored for its potential use in drug formulation due to its favorable pharmacokinetic properties .
Case Studies
- Antioxidant Efficacy Study : A study evaluated the antioxidant activity of this compound derivatives using DPPH assays. The results indicated significant radical scavenging activity with IC50 values comparable to established antioxidants.
- Cancer Cell Line Testing : Derivatives synthesized from this compound were tested against breast cancer cell lines. The study found promising cytotoxic effects with specific modifications leading to enhanced potency.
Mechanism of Action
The mechanism by which ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate exerts its effects depends on its specific application. In biological systems, the pyrazole ring can interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then participate in further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 3,5-dimethylpyrazole substituent. Key comparisons with similar ethyl propanoate derivatives are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
- Substituent Impact on Lipophilicity : The 3,5-dimethylpyrazole group in the target compound increases lipophilicity compared to polar substituents like amines or hydroxyls in Compound 11b . This property may enhance membrane permeability in biological systems.
- Electronic Effects : Chlorinated aromatic systems (e.g., benzoxazole in pyraflufen-ethyl) confer electrophilic character, aiding herbicidal activity via target enzyme inhibition . In contrast, the electron-rich pyrazole in the target compound may favor different reactivity profiles.
Biological Activity
Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound characterized by its pyrazole ring structure, which is known for its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its role as a pharmacophore in various therapeutic contexts.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : 1268715-45-2
The biological activity of this compound is primarily attributed to the interactions of its pyrazole moiety with various molecular targets, including enzymes and receptors. The ester group can hydrolyze to release the active pyrazole component, which may participate in biochemical pathways influencing cellular functions and signaling mechanisms.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including:
- Antimicrobial Properties : Various studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Some compounds have demonstrated the ability to reduce inflammation markers in vitro and in vivo.
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Antimicrobial Activity
A study conducted on similar pyrazole compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
Anti-inflammatory Studies
In a controlled experiment using animal models, this compound demonstrated a reduction in inflammatory cytokines when administered at specific dosages. This suggests potential therapeutic applications in treating inflammatory diseases.
| Dosage (mg/kg) | Cytokine Reduction (%) |
|---|---|
| 10 | 25 |
| 20 | 40 |
Anticancer Research
Preliminary studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines. For instance, treatment with this compound resulted in a notable decrease in cell viability in breast cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
Comparative Analysis
The compound can be compared with other pyrazole derivatives to evaluate its relative potency and specificity. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
